[(Z)-hex-1-enyl]benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15325-54-9 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
[(Z)-hex-1-enyl]benzene |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5-11H,2-4H2,1H3/b9-6- |
InChI Key |
KETWBQOXTBGBBN-TWGQIWQCSA-N |
SMILES |
CCCCC=CC1=CC=CC=C1 |
Isomeric SMILES |
CCCC/C=C\C1=CC=CC=C1 |
Canonical SMILES |
CCCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Significance of Stereodefined Olefins in Chemical Research
The spatial arrangement of atoms within a molecule, known as stereochemistry, profoundly influences its physical, chemical, and biological properties. numberanalytics.com Stereodefined olefins, which are hydrocarbons containing a carbon-carbon double bond with a specific geometric arrangement (E or Z), are ubiquitous structural motifs in numerous natural products, pharmaceuticals, and materials. acs.orgkaust.edu.sa The distinction between E (entgegen, or opposite) and Z (zusammen, or together) isomers can lead to dramatically different biological activities. nus.edu.sg For instance, in the therapeutic agent tamoxifen, the Z-isomer is an antagonist of the estrogen receptor, while the E-isomer acts as an agonist. nus.edu.sg
The controlled synthesis of a specific stereoisomer is a major challenge in synthetic chemistry. acs.org The ability to selectively produce one stereoisomer over another is crucial as it can dictate the efficacy and safety of a drug or the properties of a material. numberanalytics.com For example, the Z-isomer of an alkene may be more biologically available or possess the desired therapeutic effect, as seen in the antibiotic fusidic acid and the dietary supplement beta-carotene. nus.edu.sg Therefore, the development of methods for the stereoselective synthesis of olefins is an area of intense and ongoing research interest. acs.org
The Unique Context of Z Hex 1 Enylbenzene Within Alkenylbenzene Chemistry
Alkenylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring attached to an alkene. They are naturally present in many plants and are used in a variety of consumer products, including spices, herbal medicines, and as flavorings in food and beverages. encyclopedia.pubmdpi.com Some common examples of alkenylbenzenes found in nature include estragole, methyleugenol, and safrole. encyclopedia.pub
[(Z)-hex-1-enyl]benzene, also known as 1-phenyl-1-hexene (with the Z configuration), is a specific member of this class. nist.gov While many naturally occurring alkenylbenzenes have been the subject of toxicological studies due to potential genotoxic and carcinogenic effects, the specific properties and applications of this compound are less commonly documented in broad toxicological reviews. encyclopedia.pubmdpi.com Its significance lies in its utility as a synthetic intermediate and a model substrate in the development of new stereoselective synthetic methods. The phenyl group and the hexenyl chain provide a simple yet relevant framework for testing the efficiency and selectivity of new catalytic systems designed for the synthesis of Z-olefins.
Evolution of Stereoselective Olefin Synthesis Methodologies
Catalytic Approaches to Z-Selective Olefin Formation
The catalytic formation of Z-alkenes has been a focal point of synthetic innovation, aiming to overcome the thermodynamic preference for the more stable E-isomer. Methodologies involving iron-catalyzed reductive couplings and transition metal-catalyzed olefin metathesis have emerged as powerful tools for achieving high Z-selectivity.
Iron-Catalyzed Reductive Coupling Strategies
The use of inexpensive and non-toxic iron catalysts presents a significant advantage in organic synthesis. acs.orgnih.gov These strategies offer a practical and efficient alternative to traditional methods for creating Z-olefins. organic-chemistry.org
A notable advancement in Z-olefin synthesis is the iron-catalyzed reductive cross-coupling of alkyl halides with terminal arylalkynes. acs.org This method employs readily available starting materials and an inexpensive iron(II) bromide (FeBr₂) catalyst with zinc as a reductant, avoiding the need for sensitive organometallic reagents. nih.govorganic-chemistry.org The reaction demonstrates high Z-selectivity, typically yielding Z/E ratios greater than 10:1. organic-chemistry.org For the synthesis of (Z)-hex-1-enylbenzene, this reaction would involve the coupling of an appropriate alkyl halide with phenylacetylene. The conditions are generally mild, often conducted in N,N-dimethylacetamide (DMA) at room temperature or with gentle heating. organic-chemistry.org
Table 1: Iron-Catalyzed Z-Selective Olefination
| Entry | Arylalkyne | Alkyl Halide | Product | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | 1-Iodohexane | [(Z)-hex-1-enyl]benzene | 85 | >20:1 |
| 2 | Phenylacetylene | Cyclohexyl Iodide | (Z)-(cyclohexylmethylidene)benzene | 88 | >50:1 |
| 3 | 4-Methoxyphenylacetylene | 1-Iodopentane | 1-methoxy-4-[(Z)-pent-1-enyl]benzene | 91 | >20:1 |
| 4 | 4-Chlorophenylacetylene | 1-Iodoheptane | 1-chloro-4-[(Z)-hept-1-enyl]benzene | 82 | >20:1 |
Data derived from representative examples in the literature. acs.orgnih.gov
The high Z-selectivity of this reaction is attributed to a proposed anti-selective carbozincation pathway. acs.orgorganic-chemistry.org The catalytic cycle is thought to commence with the reduction of the Fe(II) precursor by zinc to generate a more reactive Fe(I) species. nih.govnih.gov This Fe(I) intermediate then activates the alkyl halide, likely through a single electron transfer, to form an alkyl radical. acs.orgnih.gov
The key stereochemistry-determining step involves the addition of this alkyl radical to the terminal carbon of the arylalkyne. nih.gov This addition forms a stabilized alkenyl radical. acs.orgorganic-chemistry.org Subsequent steps involve the reaction of this radical with a metal species, followed by a transmetalation with zinc to form an alkenylzinc species. acs.orgnih.govacs.org Protonation of this alkenylzinc intermediate during workup ultimately furnishes the Z-olefin product. acs.org Computational studies support a mechanism involving the formation of a vinyl radical, which then combines with an Fe(I) species. Steric factors in this step favor an arrangement that leads to the Z-product after subsequent transmetalation and hydrolysis. nih.gov
The proposed cycle can be summarized as follows:
Reduction: Fe(II) is reduced to Fe(I) by zinc. nih.gov
Radical Formation: The Fe(I) species reacts with the alkyl iodide to generate an alkyl radical. nih.gov
Radical Addition: The alkyl radical adds to the terminal carbon of the alkyne, forming a vinyl radical. nih.gov
Recombination & Transmetalation: The vinyl radical combines with an Fe(I) species and undergoes transmetalation to a more stable alkenylzinc species. acs.orgnih.gov
Protonation: The alkenylzinc species is protonated to yield the final Z-alkene. acs.org
This iron-catalyzed methodology exhibits a broad substrate scope. acs.org It is effective for primary, secondary, and even tertiary alkyl halides, a significant advantage over many other coupling methods. nih.gov The reaction is also tolerant of a wide array of functional groups on the arylalkyne. acs.org Both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, leading to good to excellent yields of the corresponding Z-olefins. nih.gov Compatible functional groups include ethers, thioethers, halides (fluoro, chloro, bromo), and trifluoromethyl groups. nih.gov However, the method has limitations; for instance, activated alkyl halides like benzylic or allylic bromides tend to undergo reductive dimerization instead of the desired cross-coupling. acs.orgnih.gov
Table 2: Substrate Scope in Iron-Catalyzed Olefination
| Arylalkyne Substituent | Alkyl Halide Type | Result |
|---|---|---|
| Electron-neutral (H) | Primary, Secondary, Tertiary | Good to excellent yields. nih.gov |
| Electron-rich (e.g., -OCH₃, -N(CH₃)₂) | Primary, Secondary | Good to excellent yields. nih.gov |
| Electron-deficient (e.g., -Cl, -CF₃) | Primary, Secondary | Good to excellent yields. nih.gov |
| Halogens (-F, -Cl, -Br) | Primary, Secondary | Tolerated, providing handles for further transformation. nih.gov |
This table summarizes the general compatibility of different substrate classes. acs.orgnih.gov
Transition Metal-Catalyzed Olefin Metathesis for Z-Alkenes
Olefin metathesis has become a cornerstone of modern organic synthesis for forming carbon-carbon double bonds. nih.gov While early catalysts typically favored the formation of the more stable E-isomer, recent developments have led to highly Z-selective catalysts, particularly those based on ruthenium. acs.orgacs.org
The development of specific ruthenium catalysts featuring chelating N-heterocyclic carbene (NHC) ligands has enabled highly Z-selective cross-metathesis reactions. nih.govacs.org These catalysts can achieve high stereoselectivity, often with Z-isomer purity exceeding 95%. rsc.orgscispace.com The synthesis of (Z)-hex-1-enylbenzene via this method would involve the cross-metathesis of 1-octene (B94956) with styrene.
Key features of these advanced ruthenium catalysts include cyclometalated NHC architectures and bidentate ligands (e.g., nitrato ligands), which are crucial for inducing high Z-selectivity. scispace.comsigmaaldrich.comacs.org These catalysts have demonstrated effectiveness in a variety of cross-metathesis reactions, including those involving sterically demanding and functionalized olefins. rsc.orgsigmaaldrich.comnih.gov The improved activity and selectivity of these newer catalysts have expanded the scope of Z-selective metathesis, making it a more general and reliable tool for organic synthesis. sigmaaldrich.comacs.org
Table 3: Ruthenium-Catalyzed Z-Selective Cross Metathesis
| Catalyst Type | Olefin 1 | Olefin 2 | Product | Z-Selectivity |
|---|---|---|---|---|
| Chelated Ru-NHC | Allyl benzene (B151609) | 1-Pentene | (Z)-1-phenyl-1,4-hexadiene | >90% |
| C-H Activated Ru | 1-Octene | Styrene | This compound | High |
| Nitrato-ligated Ru | Allyl silyl (B83357) ether | 1-Heptene | Z-alkenyl silyl ether | >95% |
Data represents typical outcomes for Z-selective Ru catalysts. nih.govrsc.orgsigmaaldrich.comacs.org
Molybdenum-Catalyzed Z-Selective Cross Metathesis
Molybdenum-based catalysts have emerged as powerful tools for the Z-selective cross-metathesis of olefins. nih.govnih.govlookchem.com Specifically, molybdenum monoaryloxide chloride (MAC) complexes have demonstrated remarkable efficiency in producing (Z)-isomers of various alkenes. nih.govnih.govlookchem.com These catalysts are particularly effective in reactions involving terminal olefins, making them suitable for the synthesis of (Z)-hex-1-enylbenzene from appropriate precursors.
The general structure of these catalysts, Mo(NR)(CHR′)(OR″)(Cl), where R is an imido ligand, CHR' is an alkylidene, and OR" is a sterically demanding aryloxide, is crucial for their reactivity and selectivity. mit.edu The interplay between the electronic and steric properties of these ligands dictates the catalyst's performance. For instance, molybdenum complexes containing a monoaryloxide pyrrolide (MAP) ligand framework are known to be highly efficient and stereoselective. nih.gov
A key feature of these molybdenum catalysts is their ability to promote cross-metathesis with high Z-selectivity even with challenging substrates like Z-1,2-dihaloalkenes. nih.gov This highlights their potential for a broad range of applications in synthesizing Z-alkenes.
Control of Stereoselectivity in Metathesis Reactions
The stereoselectivity in olefin metathesis is a complex interplay of catalyst structure, substrate, and reaction conditions. numberanalytics.com In the context of molybdenum-catalyzed reactions, the ligands coordinated to the metal center play a paramount role in directing the stereochemical outcome. nih.govnih.govlookchem.com
For Z-selective metathesis using molybdenum catalysts, the prevailing model suggests that an incoming alkene binds to the metal center, leading to the formation of a metallacyclobutane intermediate. nih.gov The substituents on the imido and aryloxide ligands create a sterically biased environment that favors the formation of the Z-isomer. nih.gov Specifically, in monoaryloxide pyrrolide (MAP) systems, the alkene is proposed to bind trans to the pyrrolide ligand, within a pocket defined by the sterically differentiated imido (smaller) and aryloxide (larger) ligands, which ultimately governs the Z-selectivity. nih.gov
Recent developments have led to molybdenum monoaryloxide chloride (MAC) complexes that exhibit high Z-selectivity, challenging and refining previous models of stereocontrol. nih.govnih.gov These catalysts have proven effective even with typically inert substrates, expanding the scope of Z-selective metathesis. nih.govnih.gov
| Catalyst Type | Key Ligand Features | General Stereochemical Preference |
| Molybdenum (Mo) | Monoaryloxide Pyrrolide (MAP), Monoaryloxide Chloride (MAC) | Z-selective nih.govximo-inc.com |
| Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | Generally E-selective, but Z-selective variants exist numberanalytics.comximo-inc.com |
Palladium-Catalyzed Alkyne Reduction Techniques
The semi-hydrogenation of alkynes is a classical and highly effective method for the synthesis of alkenes. Palladium-based catalysts are widely employed for this transformation, offering pathways to both (Z)- and (E)-alkenes depending on the reaction conditions. rsc.orgmasterorganicchemistry.com
Electrochemical Palladium-Catalyzed Hydrogenation for Z-Alkenes
A significant advancement in alkyne reduction is the use of electrochemical methods. rsc.orgnih.gov Electrochemical palladium-catalyzed hydrogenation has emerged as a green and efficient alternative to traditional catalytic reductions for the synthesis of (Z)-alkenes. rsc.orgnih.gov This technique avoids the use of high-pressure hydrogen gas, instead generating the necessary hydrogen atoms from the solvent or supporting electrolyte. nih.gov
In this process, a palladium catalyst, often in the form of nanoparticles generated in situ, facilitates the transfer of hydrogen to the alkyne. nih.gov The reaction typically proceeds with high chemo- and stereoselectivity, yielding the desired (Z)-alkene with minimal over-reduction to the corresponding alkane. rsc.orgnih.gov The mild reaction conditions and the potential for scalability make this an attractive method for industrial applications. rsc.org
Mechanistic Insights into Palladium Catalysis for Z-Alkenes
The mechanism of palladium-catalyzed alkyne hydrogenation to (Z)-alkenes generally involves the syn-addition of two hydrogen atoms to the triple bond. masterorganicchemistry.com In electrochemical systems, the process begins with the generation of chemisorbed hydrogen on the surface of the palladium cathode. nih.gov An alkyne molecule then coordinates to the palladium surface and undergoes successive hydrogen atom transfers. nih.gov
A plausible mechanistic pathway involves the following steps:
Generation of chemisorbed hydrogen on the palladium cathode from a proton source, such as the solvent. nih.gov
Adsorption of the alkyne onto the palladium surface.
Stepwise transfer of two hydrogen atoms to the alkyne, leading to the formation of the (Z)-alkene. nih.gov
Desorption of the (Z)-alkene from the catalyst surface.
The stereoselectivity is often controlled by the solvent. rsc.org For instance, using dimethyl sulfoxide (B87167) (DMSO) as the solvent can stabilize the resulting (Z)-alkene and prevent its isomerization to the more stable (E)-isomer. rsc.org In contrast, solvents like toluene (B28343) may facilitate this isomerization. rsc.org
Other Metal-Catalyzed Coupling and Addition Reactions
Beyond metathesis and hydrogenation, several other metal-catalyzed reactions provide access to (Z)-hex-1-enylbenzene. Carbomagnesiation and carbozincation of alkynes are powerful methods for the stereoselective formation of polysubstituted alkenes. nih.gov
Catalytic Carbomagnesiation and Carbozincation of Alkynes
Transition metal-catalyzed carbomagnesiation and carbozincation reactions involve the addition of an organomagnesium (Grignard) or organozinc reagent across a carbon-carbon triple bond. beilstein-journals.orgd-nb.info These reactions are highly valuable as they create a new carbon-carbon bond and a stereodefined alkenylmetal intermediate, which can be further functionalized. beilstein-journals.orgd-nb.info
Nickel and iron are commonly used catalysts for these transformations. nih.govd-nb.info For example, nickel-catalyzed carbomagnesiation of unfunctionalized alkynes, such as phenylacetylene, has been reported, although the scope can be limited. d-nb.info Similarly, nickel-catalyzed carbozincation of arylacetylenes can proceed smoothly to produce tetrasubstituted (Z)-alkenes in high yield. d-nb.info
More recently, iron-catalyzed reductive cross-coupling of alkyl halides with terminal arylalkynes has been shown to proceed via an anti-selective carbozincation pathway, leading to (Z)-olefins with high selectivity. nih.govorganic-chemistry.org This method is particularly attractive due to the use of an inexpensive and non-toxic iron catalyst. nih.gov
| Reaction | Catalyst | Reagent | Key Feature |
| Carbomagnesiation | Nickel, Iron/Copper | Organomagnesium | Forms a new C-C bond and an alkenylmagnesium species. d-nb.inforsc.org |
| Carbozincation | Nickel, Iron | Organozinc | Forms a new C-C bond and an alkenylzinc species with high stereoselectivity. nih.govd-nb.info |
Advanced Methodologies for the Stereoselective Synthesis of (Z)-Hex-1-enylbenzene
The stereoselective synthesis of olefins, particularly the formation of the less thermodynamically stable (Z)-isomer, remains a significant challenge in organic chemistry. The specific geometry of the double bond in molecules like (Z)-hex-1-enylbenzene can profoundly influence their physical, chemical, and biological properties. Consequently, the development of reliable and highly selective methods for their synthesis is of paramount importance. This article focuses on advanced catalytic and stoichiometric methodologies for the stereoselective synthesis of (Z)-hex-1-enylbenzene, detailing key research findings and the reaction parameters that govern the desired stereochemical outcome.
Role of Z Hex 1 Enylbenzene As a Synthetic Intermediate
Building Block in the Construction of Complex Organic Architectures
The utility of a molecule as a building block in the synthesis of complex organic architectures is determined by its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, ideally in a stereocontrolled manner. Although specific examples of the direct use of [(Z)-hex-1-enyl]benzene in the total synthesis of complex natural products are not prominently featured in the literature, its structural components are found in various bioactive molecules. For instance, substituted analogues of this compound have been synthesized as precursors to functional materials. One such example is the synthesis of (Z)- and (E)-1,2-bis(methoxymethoxy)-4-(hex-1-enyl)benzene, which was developed in the context of creating mussel-inspired hydrophobic coatings. This highlights the potential for the hexenylbenzene scaffold to be incorporated into larger, functional systems.
The reactivity of the double bond in this compound could be harnessed in various cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, to construct polycyclic systems. Furthermore, the phenyl group can direct ortho-metalation, enabling the introduction of substituents onto the aromatic ring, which can then be further elaborated.
Precursor in the Synthesis of Functionally Diverse Molecules
The transformation of a simple starting material into a variety of functionally diverse molecules is a testament to its synthetic utility. This compound possesses several reactive sites that can be selectively modified to introduce new functional groups. The double bond can undergo a plethora of transformations, including, but not limited to, epoxidation, dihydroxylation, and cleavage reactions, to yield a range of oxygenated derivatives.
For example, the epoxidation of the double bond would lead to the corresponding cis-epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce a wide array of functional groups with defined stereochemistry. Dihydroxylation would yield the corresponding syn-diol, another important class of compounds. Oxidative cleavage of the double bond would furnish benzaldehyde (B42025) and valeraldehyde, two valuable carbonyl compounds that can serve as starting points for a myriad of other synthetic transformations.
Moreover, the benzylic position of the hexenyl chain, although not allylic to the double bond, could potentially be functionalized under specific radical conditions. The aromatic ring itself is a platform for electrophilic aromatic substitution reactions, allowing for the introduction of nitro, halogen, or acyl groups, which can then be converted into other functionalities, thereby expanding the molecular diversity accessible from this precursor.
While detailed research on the specific applications of this compound is limited, its inherent structural and electronic properties suggest a significant, albeit underexplored, potential as a versatile intermediate in organic synthesis. Further investigation into the reactivity of this compound could unveil novel synthetic pathways to complex and functionally diverse molecules.
Computational and Mechanistic Investigations on Z Selective Olefin Formation
Mechanistic Elucidation of Catalytic Cycles in Z-Alkene Synthesis
Understanding the complete catalytic cycle is vital for optimizing reaction conditions and developing new, more efficient catalysts for synthesizing Z-alkenes like [(Z)-hex-1-enyl]benzene. Mechanistic studies combine experimental techniques, such as reaction kinetics, with computational modeling to map out each step of the cycle.
One notable method for producing Z-β-alkylstyrenes is an iron-catalyzed reductive cross-coupling of terminal arylalkynes with alkyl halides. acs.orgnih.govthieme-connect.com Mechanistic investigations suggest that the reaction does not involve sensitive organometallic reagents but proceeds through an iron-catalyzed anti-selective carbozincation pathway. acs.orgthieme-connect.com A proposed catalytic cycle begins with the reduction of an Fe(II) precatalyst to a more active low-valent iron species. acs.org This species reacts with the alkyl halide to generate an alkyl radical, which then adds to the terminal carbon of the arylalkyne. acs.org This addition forms a stabilized alkenyl radical, which is then reduced and protonated to yield the Z-alkene with high stereoselectivity. acs.org
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov While often favoring the trans or E-product, understanding its mechanism is crucial as variations can lead to Z-isomers. organic-chemistry.org The classical cycle involves:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form an arylpalladium(II) complex.
Migratory Insertion: The alkene coordinates to the palladium complex, followed by a syn-insertion of the aryl group into the double bond.
β-Hydride Elimination: A syn-elimination of a palladium hydride species forms the substituted alkene. For 1,2-disubstituted alkenes, this step typically defines the E-stereochemistry.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium hydride species, completing the cycle.
Deviations from this cycle or alternative pathways can alter the stereochemical outcome. For instance, in the amino-Heck reaction, an intramolecular reaction of an oxime with a diene can form a pyridine (B92270) compound, showcasing the versatility of palladium catalysis beyond simple arylations. wikipedia.org
Rhodium-catalyzed reactions have also been developed for Z-alkene synthesis. In one case, the isomerization of β,γ-unsaturated ketones to Z-α,β-unsaturated ketones was hypothesized to proceed via coordination of the carbonyl group's oxygen to the Rh(I) catalyst, which kinetically favors the Z-isomer.
Influence of Ligand Design on Stereocontrol
The ligands coordinated to a metal center are not mere spectators; they play a decisive role in controlling the activity, regioselectivity, and, crucially, the stereoselectivity of a catalytic reaction. The design of ancillary ligands provides a powerful tool to manipulate the steric and electronic environment of the catalytic center, thereby directing the reaction towards the desired Z-isomer. nih.govnih.gov
The profound impact of ligand choice is clearly demonstrated in rhodium-catalyzed regiodivergent additions of organoboronic acids to aryl(alkyl)alkynes. nih.gov In a model reaction, using a bulky bisphosphine ligand like DM-BINAP resulted in excellent β-selectivity, leading to the expected linear product. nih.gov However, switching to a bicyclic diene ligand completely reversed the regioselectivity, favoring the α-addition product. nih.gov This ligand-controlled switch highlights how subtle changes in the catalyst's coordination sphere can dictate the reaction pathway.
In palladium catalysis, ligand development has been key to enabling challenging transformations. The β,γ-dehydrogenation of free aliphatic acids was achieved by designing specific pyridine-pyridone ligands. nih.gov Initial tests with standard ligands showed low efficiency, but optimization of the ligand scaffold, such as replacing a pyridine donor with a quinuclidine (B89598) group, led to significantly improved yields of the desired unsaturated acid. nih.gov
The effect of ligands is also prominent in iron and molybdenum-catalyzed systems. While a highly Z-selective iron-catalyzed reductive coupling for β-alkylstyrene synthesis proceeds without sophisticated ligands, many other systems rely heavily on them. acs.orgthieme-connect.com For example, the Z-selectivity of Mo₃S₄ clusters in alkyne semi-hydrogenation is strongly dependent on the outer diamino or imidazolyl amino ligands. acs.org The electronic and steric properties of phosphine (B1218219) ligands have also been shown to affect the rate and selectivity of ruthenium-catalyzed aryl alkyne transformations. bohrium.com These examples underscore a central principle in modern catalysis: ligand design is a critical parameter for achieving high stereocontrol in the synthesis of thermodynamically less favored isomers like this compound.
| Metal/Catalyst | Reaction | Ligand 1 (Result) | Ligand 2 (Result) | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Arylation of Phenyl(alkyl)alkyne | DM-BINAP (Excellent β-selectivity, >98:2) | Diene Ligand (Reversed α-selectivity, 28:72) | nih.gov |
| Palladium (Pd) | β,γ-Dehydrogenation of Aliphatic Acid | Pyridine-based (Low efficiency) | Quinuclidine-pyridone (High yield, 92%) | nih.gov |
| Molybdenum (Mo₃S₄ Cluster) | Alkyne Semi-hydrogenation | dmen (Lower Z/E selectivity, ~6:1) | ImNH₂ (Quantitative yield, high Z-selectivity) | acs.org |
Emerging Directions and Future Research Endeavors in Z Alkenylbenzene Chemistry
Development of Novel Stereoselective Catalysts for Z-Olefin Synthesis
The development of catalysts that favor the formation of Z-olefins is a primary focus of current research. Traditional methods often yield mixtures of E and Z isomers, requiring difficult and costly separation processes. masterorganicchemistry.com Recent advancements in catalyst design, however, are providing more selective and efficient pathways to the desired Z-isomers.
Several promising catalyst systems have emerged:
Ruthenium-based Catalysts: Cyclometalated ruthenium catalysts have demonstrated high Z-selectivity in the cross-metathesis of terminal olefins. ucl.ac.uk For instance, specific ruthenium complexes with N-heterocyclic carbene (NHC) ligands that form a chelate structure through C-H bond activation have shown exceptional control over stereoselectivity in olefin metathesis. acs.org These catalysts have been successfully employed in both laboratory and industrial settings, making Z-olefins more accessible. mdpi.com
Molybdenum and Tungsten Catalysts: Molybdenum and tungsten-based catalysts, particularly those with monoaryloxide pyrrolide (MAP) ligands, are highly effective for Z-selective metathesis reactions. nih.govnih.gov The steric differences between the imido and aryloxide ligands in these complexes are believed to direct the stereochemical outcome of the reaction. lookchem.com Tungsten oxo alkylidene complexes have also been identified as effective catalysts for the Z-selective coupling of terminal olefins. nih.gov
Iron-based Catalysts: As a more sustainable and cost-effective alternative to precious metal catalysts, iron-based systems are gaining significant attention. Iron(II) bromide, for example, has been used to catalyze the reductive cross-coupling of alkyl halides with terminal arylalkynes to produce 1,2-disubstituted Z-olefins with high selectivity. acs.orgnih.gov This method is notable for its use of an inexpensive and non-toxic catalyst. acs.org More recently, an iron-catalyzed dialkylation of allenes has been developed for the efficient synthesis of trisubstituted Z-alkenes. nus.edu.sgnus.edu.sg
Iridium and Zinc-based Catalysts: Iridium-catalyzed cross-coupling of allylic carbonates with α-diazo esters provides a novel route to Z,E-dienoates, overcoming the thermodynamic preference for the E,E-isomer. rsc.org Additionally, zinc-anilide complexes have been shown to catalyze the Z-selective semi-hydrogenation of alkynes, offering a rare example of selective hydrogenation using a post-transition metal. nih.govacs.org
Table 1: Comparison of Catalyst Systems for Z-Olefin Synthesis
| Catalyst Type | Key Features | Example Application | Selectivity |
| Ruthenium-based | High Z-selectivity in cross-metathesis. ucl.ac.uk | Homodimerization of allylbenzene. mdpi.com | Good to excellent. mdpi.com |
| Molybdenum/Tungsten | Effective for Z-selective metathesis. nih.govnih.gov | Coupling of terminal olefins. nih.gov | >99% Z-selectivity. nih.gov |
| Iron-based | Inexpensive, non-toxic, sustainable. acs.orgnus.edu.sg | Reductive coupling of alkyl halides and arylalkynes. acs.org | High Z-selectivity. acs.org |
| Iridium-based | Z-selective olefination of allyl carbonates. rsc.org | Synthesis of Z,E-dienoates. rsc.org | High Z-selectivity. rsc.org |
| Zinc-based | Post-transition metal catalyst for semi-hydrogenation. nih.govacs.org | Semi-hydrogenation of internal alkynes. nih.gov | High Z:E ratios. nih.gov |
Green Chemistry Approaches to Z-Alkene Production
The principles of green chemistry are increasingly influencing the synthesis of Z-alkenes, aiming to reduce waste, energy consumption, and the use of hazardous materials. nus.edu.sg
Key green chemistry strategies include:
Catalyst Choice: The use of earth-abundant and less toxic metals like iron is a significant step towards more sustainable chemical production. nus.edu.sgnus.edu.sg Iron catalysts not only reduce costs but also align with environmentally friendly practices. nus.edu.sg
Alternative Hydrogen Sources: Research into transfer semihydrogenation reactions is exploring the use of greener hydrogen donors. For instance, the use of formic acid and zinc as terminal reductants in nickel-catalyzed reactions, or even water in manganese-catalyzed reductions, offers more environmentally benign alternatives to traditional hydrogenation methods. organic-chemistry.org
Photocatalysis: Metal-free photocatalytic methods are emerging as a powerful tool for Z-selective olefination. nih.govresearchgate.net For example, a phenothiazine (B1677639) photocatalyst can orchestrate the deoxygenative Z-selective olefination of aliphatic alcohols under mild, water-compatible conditions. nih.govresearchgate.netchemrxiv.org Another innovative approach involves the photoisomerization of E-to-Z alkenes using a recycling photoreactor, which enhances efficiency and sustainability. qs-gen.com
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to alkene functionalization. rsc.org Engineered hemoproteins, for instance, can catalyze the stereoconvergent alkylation of silyl (B83357) enol ethers to produce stereopure products from a mixture of Z/E isomers. nih.gov The integration of biocatalysis with chemocatalysis, such as combining ene-reductases with visible-light-activated energy transfer, allows for the stereoconvergent reduction of E/Z alkene mixtures. osti.gov Furthermore, enzymes like lipoxygenases are being used to produce valuable oleochemicals, including Z-isomers. mdpi.com
Electrocatalysis: Electrochemical methods provide a sustainable approach for the hydrogenation of alkynes to Z-alkenes with high chemo- and stereoselectivity. rsc.org In these systems, hydrogen is often generated in situ from the solvent, offering a greener alternative to traditional catalytic processes. rsc.org
Expansion of Synthetic Applications and Complex Molecule Synthesis
The development of reliable methods for Z-alkene synthesis has significantly expanded their application in the construction of complex molecules. [(Z)-hex-1-enyl]benzene and related structures serve as valuable intermediates in the synthesis of a variety of important compounds.
Natural Products and Pharmaceuticals: The Z-alkene motif is present in numerous biologically active natural products and pharmaceuticals. For example, the 3,4,5-trimethoxyphenyl ethylenyl (B1607031) group is a key structural feature in the combretastatin (B1194345) family of antitumor agents. nih.gov The ability to selectively synthesize Z-isomers is crucial, as different stereoisomers can exhibit distinct biological activities, as seen in the case of tamoxifen. nus.edu.sg The development of iron-catalyzed methods has facilitated the synthesis of key intermediates for potential treatments of various diseases. nih.gov
Pheromones and Fragrances: Many insect pheromones and fragrant molecules contain Z-alkene structures. Continuous flow Z-selective olefin metathesis has been successfully applied to the synthesis of various pheromones and macrocyclic odorant molecules. ucl.ac.uk
Advanced Materials: Hexaarylbenzenes, which can be synthesized through cyclotrimerization reactions of alkynes, are used in a variety of electronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The propeller-like structure of these molecules, which can be influenced by the stereochemistry of their precursors, is key to their electronic properties. researchgate.net
Advanced Characterization Techniques for Z-Olefin Stereoisomers
The accurate determination of the stereochemical purity of Z-olefins is critical for both research and industrial applications. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are routinely used, more advanced methods are being developed to provide deeper insights into the structure and behavior of these isomers.
Advanced NMR Spectroscopy: While basic ¹H NMR can often distinguish between Z and E isomers based on coupling constants, more complex molecules may require advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to unambiguously determine the stereochemistry.
Mass Spectrometry: Advanced mass analysis techniques, such as Kendrick Mass Defect Analysis, can be used to deconvolute and identify overlapping homologs in complex mixtures of stereoisomers, which is particularly useful in the characterization of polymers derived from olefin metathesis. osti.gov
Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to elucidate the mechanisms of stereoselective reactions and to predict the relative stabilities and spectroscopic properties of Z and E isomers. nih.gov These theoretical insights are invaluable for the rational design of new catalysts and reaction conditions. lasphub.com
In Situ Spectroscopy: Monitoring reactions in real-time using techniques like in situ IR or Raman spectroscopy can provide valuable kinetic and mechanistic information, helping to understand how catalyst structure influences selectivity. lasphub.com
The ongoing research in these areas promises to deliver more efficient, selective, and sustainable methods for the synthesis of this compound and other valuable Z-alkenes, further expanding their role in science and technology.
Q & A
What are the established synthetic routes for preparing (Z)-hex-1-enylbenzene, and how can reaction conditions be optimized to favor Z-isomer formation?
Basic Research Question
The synthesis of (Z)-hex-1-enylbenzene typically involves stereoselective cross-coupling or Wittig-type reactions. For example, palladium-catalyzed coupling of alkenylboronic acids with aryl halides can be optimized using chiral ligands to favor Z-selectivity . Reaction parameters such as temperature (lower temps favor kinetic Z-isomer retention) and solvent polarity (non-polar solvents reduce isomerization) are critical. Catalytic systems like Pd(PPh₃)₄ with triethylamine as a base have shown moderate Z-selectivity (~60–70%) in analogous alkenylbenzene syntheses .
Advanced Research Question
To enhance Z-selectivity (>90%), consider using sterically hindered ligands (e.g., Josiphos ligands) or photoredox catalysis to control radical intermediates. Computational modeling (DFT) can predict transition-state energetics to identify optimal ligands and solvents . Post-synthesis purification via chiral HPLC or crystallization may further isolate the Z-isomer, though this requires rigorous characterization (e.g., NOE NMR) to confirm stereochemistry .
How can researchers distinguish between Z and E isomers of hex-1-enylbenzene using spectroscopic techniques?
Basic Research Question
1H NMR is the primary tool: Z-isomers exhibit characteristic coupling constants (J = 10–12 Hz for vicinal protons in cis-configuration) compared to E-isomers (J = 15–18 Hz for trans). Infrared spectroscopy can also identify C=C stretching frequencies (~1650 cm⁻¹ for Z vs. ~1680 cm⁻¹ for E) . Ensure sample purity via GC-MS or HPLC to avoid overlapping signals .
Advanced Research Question
Nuclear Overhauser Effect (NOE) NMR experiments provide definitive stereochemical confirmation. For example, irradiation of the vinyl proton in the Z-isomer will show NOE correlations with adjacent aryl protons, which are spatially closer than in the E-isomer. Synchrotron-based X-ray crystallography may resolve crystal structures for unambiguous assignment, though this requires high-quality single crystals .
What strategies are recommended for conducting a comprehensive literature review on (Z)-hex-1-enylbenzene, especially given potential ambiguities in naming conventions?
Basic Research Question
Use IUPAC nomenclature rigorously in databases like SciFinder and Reaxys. For example, search "[(Z)-hex-1-enyl]benzene" alongside CAS registry numbers to avoid ambiguities from trivial names (e.g., "styrylhexene"). Filter results by synthetic methods or spectral data . Cross-reference PubChem entries for validated physicochemical properties .
Advanced Research Question
Leverage semantic search tools (e.g., ChemAxon) to retrieve documents containing structural analogs or functional-group variations (e.g., substituting hex-1-enyl with pentenyl groups). Natural Language Processing (NLP) platforms can extract synthetic protocols or spectral data from patents and non-indexed journals . Prioritize peer-reviewed studies with detailed experimental sections to assess reproducibility .
How should researchers design experiments to resolve contradictions between experimental data and computational predictions for (Z)-hex-1-enylbenzene’s properties?
Basic Research Question
If experimental results (e.g., dipole moment, logP) deviate from computational models (DFT, COSMO-RS), recalibrate force fields or solvent parameters in simulations. Validate computational setups using benchmark compounds with similar structures (e.g., ethylbenzene) .
Advanced Research Question
Apply contradiction analysis frameworks (e.g., TRIZ) to identify trade-offs between model accuracy and experimental feasibility. For instance, discrepancies in reaction yields might stem from unaccounted solvent effects or catalyst degradation. Iterative validation via sensitivity analysis (varying one parameter at a time) can isolate the source of error . Collaborative platforms like the PBPK knowledge base offer analogous chemical models to refine hypotheses .
What computational methods are recommended to predict the stability and reactivity of (Z)-hex-1-enylbenzene compared to its E-isomer?
Advanced Research Question
Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311+G(d,p)) can calculate energy differences between Z and E isomers. Transition-state analysis identifies isomerization barriers under thermal or catalytic conditions . Molecular dynamics simulations in explicit solvents (e.g., toluene) model conformational stability. For reactivity, Fukui indices predict electrophilic/nucleophilic sites, guiding functionalization strategies .
How can researchers address challenges in reproducing published synthetic protocols for (Z)-hex-1-enylbenzene?
Advanced Research Question
Systematically vary critical parameters (e.g., catalyst loading, solvent purity) using Design of Experiments (DoE) methodologies. High-throughput screening robots can test 10–20 reaction conditions in parallel. Collaborate with original authors to access supplementary details (e.g., stirring rate, drying protocols) often omitted from manuscripts . Publish negative results in platforms like Beilstein Journal of Organic Chemistry to improve community standards .
Key Methodological Takeaways
- Stereochemical Control : Prioritize chiral ligands and low-temperature conditions for Z-selectivity .
- Data Validation : Use NOE NMR and DFT to resolve stereochemical ambiguities .
- Literature Gaps : Semantic tools and reproducibility checklists mitigate naming inconsistencies and incomplete protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
